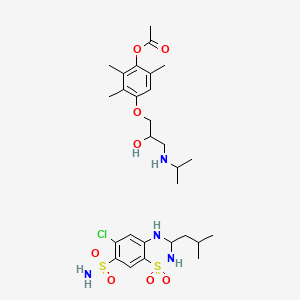

Torrat

Description

Properties

CAS No. |

72416-03-6 |

|---|---|

Molecular Formula |

C28H43ClN4O8S2 |

Molecular Weight |

663.2 g/mol |

IUPAC Name |

6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |

InChI |

InChI=1S/C17H27NO4.C11H16ClN3O4S2/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h7,10,15,18,20H,8-9H2,1-6H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) |

InChI Key |

AYEZWNNLBRBUIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the TOR Signaling Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Functioning within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), the mTOR signaling pathway integrates a myriad of extracellular and intracellular signals, including growth factors, nutrients, energy status, and stress.[2][3] Dysregulation of this critical pathway is a hallmark of numerous human pathologies, most notably cancer, metabolic disorders like type 2 diabetes, and neurological diseases, making it a prime target for therapeutic intervention.[4][5][6] This guide provides a comprehensive technical overview of the core components of the mTOR signaling network in mammalian cells, details key experimental methodologies for its study, and presents quantitative data to facilitate a deeper understanding of this complex system.

Core Components of the mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two structurally and functionally distinct complexes: mTORC1 and mTORC2.[3][7]

-

mTOR Complex 1 (mTORC1): This complex is acutely sensitive to the inhibitor rapamycin and primarily regulates cell growth by promoting anabolic processes and limiting catabolic ones.[4][7] Key components of mTORC1 include:

-

mTOR: The catalytic kinase subunit.[1]

-

Raptor (Regulatory-associated protein of mTOR): A crucial scaffolding protein that mediates the interaction between mTOR and its substrates.[7]

-

mLST8 (mammalian Lethal with Sec13 protein 8): Also known as GβL, it binds to the mTOR kinase domain and is essential for its stability and activity.[3]

-

PRAS40 (Proline-rich AKT substrate 40 kDa): An inhibitory component that, when phosphorylated by Akt, dissociates from the complex, leading to mTORC1 activation.[4]

-

DEPTOR (DEP domain-containing mTOR-interacting protein): An endogenous inhibitor of both mTORC1 and mTORC2.[1][3]

-

-

mTOR Complex 2 (mTORC2): Generally considered insensitive to acute rapamycin treatment, mTORC2 is a key regulator of cell proliferation and survival, primarily through its role in activating Akt and other AGC kinases.[4][8] Its core components are:

-

mTOR: The catalytic kinase subunit.[1]

-

Rictor (Rapamycin-insensitive companion of mTOR): A critical scaffolding protein that defines mTORC2 and is essential for its kinase activity.[8]

-

mLST8: Shared with mTORC1.[3]

-

mSIN1 (mammalian Stress-activated protein kinase-interacting protein 1): Essential for the integrity and function of the complex.[9]

-

Protor (Protein observed with Rictor): A substrate-specific component of mTORC2.[8]

-

Upstream Regulation of mTOR Signaling

The activity of mTORC1 and mTORC2 is tightly controlled by a complex network of upstream signals that converge to either activate or inhibit their kinase function.

Regulation of mTORC1

mTORC1 integrates signals from growth factors, amino acids, energy levels, and oxygen status.[1][10]

-

Growth Factors (e.g., Insulin, IGF-1): Growth factor signaling activates the PI3K-Akt pathway.[11][12] Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[12] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[1] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, which then directly binds to and activates mTORC1.[10][13]

-

Amino Acids: The presence of amino acids, particularly leucine (B10760876) and arginine, is essential for mTORC1 activation.[8] This signaling is mediated by the Rag GTPases, which exist as heterodimers (RagA/B and RagC/D).[10][11] In the presence of amino acids, the Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.[10][11]

-

Energy Status (AMP/ATP Ratio): Low cellular energy levels, reflected by a high AMP/ATP ratio, lead to the activation of AMP-activated protein kinase (AMPK).[9] AMPK can inhibit mTORC1 activity through two primary mechanisms: by directly phosphorylating and activating TSC2, and by phosphorylating Raptor, which inhibits mTORC1 kinase activity.[9]

Regulation of mTORC2

The upstream regulation of mTORC2 is less well understood compared to mTORC1.

-

Growth Factors: Growth factor signaling through the PI3K pathway is also a primary activator of mTORC2.[14] The precise mechanism is still under investigation but is thought to involve the localization of the complex.

-

Ribosome Association: Some studies suggest that the association of mTORC2 with ribosomes can promote its activity, linking protein synthesis status to mTORC2 signaling.

-

Feedback Loops: There is significant crosstalk between the two mTOR complexes. S6K1, a downstream target of mTORC1, can phosphorylate Rictor, leading to the inhibition of mTORC2 activity in a negative feedback loop.[9][15]

Downstream Effectors and Cellular Functions

Activated mTORC1 and mTORC2 phosphorylate a diverse array of downstream substrates to regulate a wide range of cellular processes.

mTORC1 Downstream Signaling

mTORC1 primarily promotes cell growth by stimulating anabolic processes and inhibiting catabolic ones.[7]

-

Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic initiation factor 4E-binding proteins (4E-BPs).[7][12] The phosphorylation of S6K1 leads to an increase in ribosome biogenesis and mRNA translation.[12] The inactivation of 4E-BPs allows for the assembly of the eIF4F complex, which is critical for the initiation of cap-dependent translation.[7]

-

Lipid Synthesis: mTORC1 promotes lipogenesis through the activation of the transcription factor SREBP1.

-

Autophagy: In nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[13] This prevents the degradation of cellular components, thereby preserving cellular mass.

mTORC2 Downstream Signaling

mTORC2 is a crucial regulator of cell proliferation, survival, and cytoskeletal organization.

-

Akt Activation: A primary and well-established function of mTORC2 is the phosphorylation of Akt at serine 473.[8][16] This phosphorylation, in conjunction with phosphorylation at threonine 308 by PDK1, leads to the full activation of Akt.[14] Activated Akt then goes on to regulate a multitude of cellular processes, including cell survival, proliferation, and metabolism.

-

Other AGC Kinases: Besides Akt, mTORC2 also phosphorylates and activates other members of the AGC kinase family, including Protein Kinase C (PKC) and Serum- and Glucocorticoid-induced Kinase (SGK).[8]

-

Cytoskeletal Organization: mTORC2 influences the actin cytoskeleton, thereby affecting cell shape and migration.

The TOR Signaling Pathway in Drug Development

The central role of the mTOR pathway in cell growth and its frequent dysregulation in cancer have made it a major focus for drug development.[4][5][17]

-

Rapalogs: First-generation mTOR inhibitors, such as rapamycin (sirolimus) and its analogs (everolimus, temsirolimus, ridaforolimus), allosterically inhibit mTORC1.[4][17] While effective in certain cancer types, their efficacy is often limited by feedback activation of Akt via the disruption of the S6K1-mediated negative feedback loop on mTORC2.[4]

-

ATP-Competitive mTOR Kinase Inhibitors (TORKinibs): Second-generation inhibitors that target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[5] These dual inhibitors have shown promise in overcoming the limitations of rapalogs.

-

Dual PI3K/mTOR Inhibitors: Given the intimate connection between the PI3K and mTOR pathways, compounds that simultaneously inhibit both PI3K and mTOR have been developed and are under clinical investigation.[18]

Quantitative Data Summary

The following tables summarize key quantitative aspects of the mTOR signaling pathway.

Table 1: Key Protein-Protein Interactions in the mTOR Pathway

| Interacting Proteins | Complex | Function of Interaction |

| mTOR - Raptor | mTORC1 | Substrate recruitment and complex stability |

| mTOR - Rictor | mTORC2 | Defines mTORC2 and is essential for its activity |

| mTOR - mLST8 | mTORC1 & mTORC2 | Stabilizes the mTOR kinase domain |

| Rheb-GTP - mTOR | mTORC1 | Direct activation of mTORC1 kinase activity |

| Rag GTPase - mTORC1 | mTORC1 | Recruitment of mTORC1 to the lysosome |

| Akt - TSC2 | - | Inhibitory phosphorylation of TSC2 |

| AMPK - TSC2 | - | Activating phosphorylation of TSC2 |

| AMPK - Raptor | mTORC1 | Inhibitory phosphorylation of Raptor |

| S6K1 - Rictor | mTORC2 | Inhibitory feedback phosphorylation |

Table 2: Key Phosphorylation Events in the mTOR Pathway

| Kinase | Substrate | Phosphorylation Site(s) | Cellular Outcome |

| Akt | TSC2 | Multiple sites (e.g., Ser939, Ser1132) | Inhibition of TSC complex, activation of mTORC1 |

| AMPK | TSC2 | Ser1387 | Activation of TSC complex, inhibition of mTORC1 |

| AMPK | Raptor | Ser722, Ser792 | Inhibition of mTORC1 activity |

| mTORC1 | S6K1 | Thr389 | Activation of S6K1, promotion of protein synthesis |

| mTORC1 | 4E-BP1 | Thr37/46, Ser65, Thr70 | Inactivation of 4E-BP1, promotion of translation initiation |

| mTORC1 | ULK1 | Ser757 | Inhibition of ULK1, suppression of autophagy |

| mTORC2 | Akt | Ser473 | Full activation of Akt, promotion of cell survival |

| S6K1 | IRS-1 | Multiple inhibitory sites | Negative feedback on PI3K-Akt signaling |

Experimental Protocols

Western Blot Analysis of mTOR Pathway Activation

Western blotting is a widely used technique to assess the activation state of the mTOR pathway by measuring the phosphorylation status of its key components.[19][20]

Methodology:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.[20]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.[21]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-S6K1 (Thr389), phospho-Akt (Ser473), phospho-4E-BP1 (Thr37/46)) overnight at 4°C.[19][21]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody.[21]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein.

-

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.[19][22]

Methodology:

-

Immunoprecipitation of mTORC1:

-

Lyse cells in a CHAPS-based lysis buffer.[22]

-

Incubate the cell lysate with an anti-Raptor antibody to specifically immunoprecipitate mTORC1.[22]

-

Capture the antibody-protein complexes with Protein A/G agarose (B213101) beads.[22]

-

Wash the immunoprecipitates extensively to remove non-specific binding proteins.[22]

-

-

Kinase Reaction:

-

Analysis:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Co-Immunoprecipitation to Study Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is used to investigate the interactions between proteins within the mTOR complexes.[21][23]

Methodology:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) to preserve protein complexes.[23]

-

-

Immunoprecipitation:

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the immunoprecipitated proteins by Western blotting using antibodies against the expected interacting partners (e.g., probe for mTOR after immunoprecipitating Raptor).[23]

-

Visualizations of Signaling Pathways and Workflows

mTORC1 Signaling Pathway

Caption: Upstream regulation and downstream effectors of the mTORC1 signaling pathway.

mTORC2 Signaling Pathway

Caption: Simplified overview of the mTORC2 signaling cascade.

Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western blot analysis of mTOR pathway proteins.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mTORC2 Signaling [mdpi.com]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Nutrients versus growth factors in mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Regulation of the mTOR complex 1 pathway by nutrients, growth factors, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of TOR Kinase

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to orchestrate appropriate cellular responses.[3][4][5] Dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions.[1][4][6] This central role makes mTOR a compelling target for therapeutic intervention.[4]

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] These complexes are differentiated by their unique protein components, substrate specificities, and sensitivity to the allosteric inhibitor rapamycin.[4][7] This guide provides a detailed examination of the mechanism of action of TOR kinase, focusing on the distinct and overlapping functions of mTORC1 and mTORC2, their upstream regulation, and their downstream effector pathways.

Core Components of mTOR Complexes

The activity and substrate specificity of mTOR are determined by its interacting partners within the mTORC1 and mTORC2 complexes.

| Complex | Core Components | Key Functions | Rapamycin Sensitivity |

| mTORC1 | mTOR, Raptor, mLST8, PRAS40, DEPTOR | Promotes cell growth, protein synthesis, and lipid synthesis; inhibits autophagy.[5][8] | Sensitive |

| mTORC2 | mTOR, Rictor, mSIN1, mLST8, PRR5/Protor-1, DEPTOR | Regulates cell survival, cytoskeletal organization, and metabolism.[2][5][9] | Generally Insensitive |

mTORC1 is characterized by the regulatory-associated protein of mTOR (Raptor), which is crucial for substrate recognition and recruitment.[10] Mammalian lethal with SEC13 protein 8 (mLST8) stabilizes the mTOR kinase domain. Proline-rich AKT substrate 40 kDa (PRAS40) and DEP-domain-containing mTOR-interacting protein (DEPTOR) act as negative regulators of the complex.[9][11]

mTORC2 contains the rapamycin-insensitive companion of mTOR (Rictor) and the mammalian stress-activated protein kinase-interacting protein 1 (mSIN1), which are essential for its function and substrate specificity.[9][12] Similar to mTORC1, mTORC2 also includes mLST8 and DEPTOR.[5]

Upstream Regulation of mTOR Signaling

The activation of mTOR is a complex process that integrates signals from multiple pathways, ensuring that cell growth and proliferation are tightly coupled to favorable environmental conditions.

Regulation of mTORC1

mTORC1 is activated by a convergence of signals including growth factors, amino acids, energy status, and oxygen levels.[4]

-

Growth Factors (e.g., Insulin, IGF-1): Growth factor signaling proceeds through the PI3K-Akt pathway.[4] Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[13] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[3] Inhibition of TSC allows Rheb to accumulate in a GTP-bound, active state, which then directly binds to and activates mTORC1.[5][13]

-

Amino Acids: The presence of amino acids, particularly leucine, is sensed by the Rag GTPases.[4][14] In an amino acid-replete state, Rag GTPases in their active conformation recruit mTORC1 to the lysosomal surface.[14] This colocalization with the Rheb activator is essential for mTORC1 activation.[14]

-

Energy Status: The cellular energy sensor, AMP-activated protein kinase (AMPK), is activated under low energy conditions (high AMP:ATP ratio).[4] AMPK phosphorylates and activates TSC2, thereby inhibiting mTORC1 signaling.[10] AMPK can also directly phosphorylate Raptor to inhibit mTORC1 activity.

-

Oxygen and Stress: Hypoxia and other cellular stressors can inhibit mTORC1 activity, often through the activation of REDD1, which in turn activates the TSC complex.[7]

Regulation of mTORC2

The regulation of mTORC2 is less understood than that of mTORC1 but is known to be primarily activated by growth factor signaling.[15]

-

Growth Factors: The PI3K pathway, activated by growth factors, is thought to be a primary activator of mTORC2.[7] The precise mechanism of activation is still under investigation but is believed to involve the localization of mTORC2 to specific subcellular compartments.

-

Feedback Loops: There is evidence of crosstalk and feedback regulation between the two mTOR complexes. For instance, S6K1, a downstream effector of mTORC1, can phosphorylate Rictor, leading to the inhibition of mTORC2 activity, creating a negative feedback loop.[7]

Downstream Effector Pathways

Once activated, mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to regulate various cellular processes.

mTORC1 Downstream Signaling

mTORC1 primarily promotes anabolic processes while inhibiting catabolism.[8]

-

Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs).[1][8] The activation of S6K1 and the release of eIF4E from 4E-BP1 inhibition both lead to an increase in mRNA translation, particularly of transcripts encoding ribosomal proteins and other components of the translational machinery.[8]

-

Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides to support cell growth and proliferation.[8]

-

Autophagy Inhibition: In nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy, thereby suppressing this catabolic process.[11]

mTORC2 Downstream Signaling

mTORC2 plays a critical role in cell survival, metabolism, and cytoskeletal organization.[9]

-

Cell Survival and Metabolism: A primary substrate of mTORC2 is the kinase Akt.[2][9] mTORC2 phosphorylates Akt at serine 473, leading to its full activation.[9] Activated Akt then promotes cell survival and plays a key role in metabolic regulation.

-

Cytoskeletal Organization: mTORC2 regulates the actin cytoskeleton through the phosphorylation and activation of protein kinase C α (PKCα) and by influencing the activity of small GTPases such as RhoA and Rac1.[9]

-

Ion Transport and Growth: mTORC2 phosphorylates and activates serum- and glucocorticoid-induced kinase 1 (SGK1), which is involved in regulating ion transport and cell growth.[2][5]

Quantitative Data Summary

| Parameter | Value | Condition | Reference |

| mTORC1 Kinase Activity | |||

| Km for ATP | 50-150 µM | In vitro kinase assay | [Biochemical Journal, 2010] |

| Km for S6K1 (peptide) | 5-10 µM | In vitro kinase assay | [Cell, 2002] |

| Inhibitor Potency | |||

| Rapamycin IC50 (mTORC1) | ~1 nM | In vitro kinase assay | [Nature, 1994] |

| Torin1 IC50 (mTOR) | ~3 nM | In vitro kinase assay | [Nature Chemical Biology, 2009] |

| Phosphorylation Stoichiometry | |||

| S6K1 (Thr389) | >90% | Insulin-stimulated cells | [Molecular Cell, 2005] |

| 4E-BP1 (Ser65) | 70-80% | Amino acid-stimulated cells | [Molecular and Cellular Biology, 2003] |

| Akt (Ser473) | >95% | IGF-1-stimulated cells | [Science, 2005] |

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions. The references provided are representative of the literature in this field.

Experimental Protocols

In Vitro mTORC1 Kinase Assay

Objective: To measure the kinase activity of immunoprecipitated mTORC1 against a known substrate.

Methodology:

-

Cell Lysis: Culture cells (e.g., HEK293T) to ~80-90% confluency. Stimulate with growth factors (e.g., 20 minutes with 100 nM insulin) or amino acids as required. Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100), protease inhibitors, and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Raptor antibody conjugated to protein A/G beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three times with lysis buffer and then twice with kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant, inactive substrate (e.g., 1 µg of GST-4E-BP1) and 200 µM ATP supplemented with [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes with occasional mixing.

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.

-

Detection: Expose the gel to a phosphor screen and quantify the incorporation of 32P into the substrate using a phosphorimager.

Western Blot Analysis of mTOR Signaling

Objective: To assess the activation state of the mTOR pathway by detecting the phosphorylation of key downstream effectors.

Methodology:

-

Sample Preparation: Treat cells with appropriate stimuli or inhibitors. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR targets (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Ser65), anti-phospho-Akt (Ser473)) and total protein controls, diluted in blocking buffer, overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations of Signaling Pathways and Workflows

Caption: Overview of the mTOR signaling network, including upstream regulators and downstream effectors of mTORC1 and mTORC2.

Caption: Experimental workflow for an in vitro mTORC1 kinase assay.

References

- 1. mdpi.com [mdpi.com]

- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. assaygenie.com [assaygenie.com]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Regulation and metabolic functions of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 15. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of the Target of Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the Target of Rapamycin (B549165) (TOR) and its intricate signaling network represents a landmark achievement in cell biology, with profound implications for medicine. This technical guide provides an in-depth exploration of the history, discovery, and key experimental methodologies that have shaped our understanding of this critical cellular regulator. From a soil sample on a remote island to a central node in cellular signaling, the story of TOR is a testament to the power of curiosity-driven research and its translation into therapeutic applications.

The Discovery of Rapamycin: A Serendipitous Finding

The journey began in 1964 with a Canadian medical expedition to Easter Island, known as Rapa Nui to its inhabitants.[1][2] Microbiologist Georges Nógrády, intrigued by the local population's apparent immunity to tetanus despite frequent barefoot contact with soil rich in horse manure, collected soil samples for analysis.[1] These samples would lay dormant for years before researchers at Ayerst Pharmaceuticals, including Dr. Surendra Sehgal, isolated a new antifungal compound from the bacterium Streptomyces hygroscopicus in 1972.[2][3][4] In homage to its origin, the molecule was named rapamycin .[3]

Initial studies focused on its antifungal properties, but rapamycin's potent immunosuppressive and anti-proliferative activities soon became evident.[3][4][5] Dr. Sehgal's persistence was crucial in keeping the research alive, even after Ayerst Pharmaceuticals halted its development.[2][3] He astutely recognized its potential beyond an antifungal and sent samples to the U.S. National Cancer Institute (NCI), where its significant anti-tumor activity was confirmed.[1][3]

Unraveling the Mechanism: The Identification of TOR

The potent and specific effects of rapamycin across diverse organisms, from yeast to humans, suggested a highly conserved molecular target.[2] The quest to identify this target in the early 1990s was a pivotal moment in the history of cell signaling research.

Genetic Screens in Yeast: A Powerful Approach

The budding yeast, Saccharomyces cerevisiae, proved to be an invaluable tool in this endeavor. Its genetic tractability allowed researchers to screen for mutants that were resistant to the growth-inhibitory effects of rapamycin. This approach was based on the premise that mutations in the gene encoding the direct target of the rapamycin-FKBP12 complex, or in genes of the same signaling pathway, would confer resistance.

In 1991, Michael N. Hall's group at the University of Basel, Switzerland, and Joseph Heitman, then a postdoctoral fellow, identified two genes, TOR1 and TOR2 (Target of Rapamycin), mutations in which conferred dominant rapamycin resistance.[6][7][8] Their work, published in Science, was a landmark discovery that provided the first glimpse into the molecular target of rapamycin.[8]

Biochemical Approaches in Mammalian Cells

Concurrently, several research groups were employing biochemical methods to identify the mammalian target of rapamycin. The key to these approaches was the understanding that rapamycin first binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12) .[9][10] The resulting rapamycin-FKBP12 complex then acts as the inhibitor of the target protein.

In 1994, three independent groups published their findings, identifying the mammalian homolog of the yeast TOR proteins:

-

David M. Sabatini , then a graduate student in Solomon Snyder's lab at Johns Hopkins University, purified a protein that bound to the FKBP12-rapamycin complex and named it RAFT1 (Rapamycin and FKBP12 Target 1).[2][9]

-

Stuart L. Schreiber's group at Harvard University identified the same protein and named it FRAP (FKBP-Rapamycin Associated Protein).[2][11]

-

Robert T. Abraham's group at the Mayo Clinic also identified the target and named it mTOR (mammalian Target of Rapamycin), a name that has since been widely adopted.[9][12]

These discoveries, made through a combination of genetic and biochemical approaches, converged on a single, highly conserved protein kinase, establishing it as the central target of rapamycin's diverse biological effects.

Quantitative Data: The Potency of Rapamycin

The biological activities of rapamycin have been quantified across various assays, demonstrating its high potency. The following tables summarize key inhibitory concentrations (IC50) and other quantitative parameters.

| Biological Activity | Organism/Cell Line | IC50 / MIC | Reference |

| Antifungal Activity | Candida albicans | 2.14 nM (MIC in YPD with peptide-like compounds) | [1][13][14] |

| Antifungal Activity | Candida albicans | 0.5 µM (MIC) | [2] |

| Immunosuppressive Activity | T-lymphocyte proliferation | 10⁻¹⁰ M | [3] |

| Immunosuppressive Activity | T-cell proliferation (anti-CD3 stimulated) | IC50 = 2 µM (LY294002) | [4] |

| Anticancer Activity | Oral Cancer Cells (Ca9-22) | ~15 µM | [15] |

| Anticancer Activity | Caski (cervical cancer) | 6.05 µM (Compound 9e derivative) | [16] |

| Anticancer Activity | H1299 (lung cancer) | 7.89 µM (Compound 9e derivative) | [16] |

| Anticancer Activity | MGC-803 (gastric cancer) | 25.88 µM (Compound 9e derivative) | [16] |

| Anticancer Activity | H460 (lung cancer) | 8.60 µM (Compound 9e derivative) | [16] |

Experimental Protocols: The Methodologies Behind the Discoveries

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of TOR.

Genetic Screen for Rapamycin-Resistant Mutants in S. cerevisiae

This protocol outlines the general steps involved in the genetic screens that led to the identification of the TOR1 and TOR2 genes.

Objective: To isolate yeast mutants that are resistant to the growth-inhibitory effects of rapamycin.

Methodology:

-

Mutagenesis: A culture of wild-type S. cerevisiae is treated with a mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS) to induce random mutations in the genome.

-

Selection: The mutagenized cells are plated on a medium containing a concentration of rapamycin that is lethal to wild-type cells (e.g., 25 nM).

-

Identification of Resistant Colonies: Colonies that grow on the rapamycin-containing medium are selected as potential rapamycin-resistant mutants.

-

Confirmation of Resistance: The resistance of the selected mutants is confirmed by re-streaking them on rapamycin-containing medium and comparing their growth to that of wild-type cells.

-

Genetic Analysis: The resistant mutants are subjected to genetic analysis, including complementation tests and genetic mapping, to identify the mutated genes responsible for the resistance phenotype.

Biochemical Purification of the TOR Protein

This protocol describes a general approach for the purification of the TOR protein based on its interaction with the FKBP12-rapamycin complex.

Objective: To purify the mammalian target of rapamycin (mTOR) protein.

Methodology:

-

Preparation of Affinity Resin: Recombinant FKBP12 protein is coupled to a solid support (e.g., agarose (B213101) beads) to create an affinity resin.

-

Cell Lysis: Mammalian cells are lysed to release their cellular proteins.

-

Incubation with Rapamycin: The cell lysate is incubated with rapamycin to allow the formation of the FKBP12-rapamycin complex with the endogenous FKBP12.

-

Affinity Chromatography: The cell lysate containing the pre-formed complex is passed over the FKBP12 affinity column. The FKBP12-rapamycin-mTOR complex binds to the resin.

-

Washing: The column is washed extensively to remove non-specifically bound proteins.

-

Elution: The bound mTOR protein is eluted from the column, typically by using a competitive ligand or by changing the buffer conditions.

-

Analysis: The eluted fractions are analyzed by SDS-PAGE and other techniques to identify and characterize the purified mTOR protein.

In Vitro mTOR Kinase Assay

This protocol outlines the steps for measuring the kinase activity of mTORC1.

Objective: To measure the in vitro kinase activity of immunoprecipitated mTORC1.

Methodology:

-

Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates using an antibody against an mTORC1 component (e.g., Raptor).

-

Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) in a kinase buffer containing ATP (often radiolabeled with ³²P).

-

Reaction Termination: The kinase reaction is stopped by adding a stop solution (e.g., SDS-PAGE sample buffer).

-

Analysis of Substrate Phosphorylation: The reaction products are separated by SDS-PAGE, and the phosphorylation of the substrate is detected by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.

Visualizing the TOR World: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core TOR signaling pathways and the experimental workflows that were pivotal in their elucidation.

Signaling Pathways

Caption: A simplified diagram of the mTORC1 and mTORC2 signaling pathways.

Experimental Workflows

Caption: Experimental workflow for a genetic screen to identify rapamycin-resistant yeast mutants.

Caption: Experimental workflow for the biochemical purification of mTOR.

The Two Faces of TOR: mTORC1 and mTORC2

Further research revealed that mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) , each with unique components, substrates, and functions.

-

mTORC1 , the primary target of rapamycin, is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and autophagy.[6][17]

-

mTORC2 is largely insensitive to acute rapamycin treatment and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[1]

The discovery of these two complexes added another layer of complexity to the mTOR signaling network and opened new avenues for therapeutic intervention.

Conclusion

The discovery of rapamycin and its target, TOR, is a compelling narrative of scientific exploration, from the serendipitous finding of a natural product to the meticulous dissection of a fundamental cellular signaling pathway. The development of innovative experimental techniques, including genetic screens in yeast and sophisticated biochemical purification methods, was instrumental in this journey. The knowledge gained from this research has not only illuminated our understanding of cell growth and metabolism but has also led to the development of mTOR inhibitors as therapeutic agents for a range of diseases, including cancer and organ transplant rejection. The ongoing investigation into the intricacies of the mTOR pathway promises to yield further insights and novel therapeutic strategies in the years to come.

References

- 1. Isolation of the mTOR complexes by affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

- 3. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]

- 4. An affinity tool for the isolation of endogenous active mTORC1 from various cellular sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TOR and paradigm change: cell growth is controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Targets for cell cycle arrest by the immunosuppressant rapamycin in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Cancer pathway exposed | Whitehead Institute [wi.mit.edu]

- 11. A mammalian protein targeted by G1-arresting rapamycin-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Michael Hall: The Story of TOR Target of Rapamycin • iBiology [ibiology.org]

- 14. molbiolcell.org [molbiolcell.org]

- 15. molbiolcell.org [molbiolcell.org]

- 16. On the Discovery of TOR As the Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. en.bio-protocol.org [en.bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Upregulation and Downregulation of TOR Gene Expression

The Target of Rapamycin (TOR) protein kinase is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from nutrients, growth factors, and cellular energy status to control a wide array of cellular processes.[2][3] Given its critical role, the expression of the TOR gene itself is meticulously controlled at multiple levels, including transcriptional, post-transcriptional, and epigenetic regulation.[1][4] This guide provides a detailed overview of the mechanisms governing the upregulation and downregulation of TOR gene expression, presents quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways and workflows.

Upregulation of TOR Gene Expression

The upregulation of TOR gene expression is primarily driven by anabolic signals such as growth factors and nutrient availability, leading to increased cell growth and proliferation.

Transcriptional Regulation

Growth factors, such as insulin (B600854) and insulin-like growth factors (IGFs), are potent activators of TOR signaling.[1] In mammalian cells, this activation is often mediated by the PI3K/Akt signaling pathway.[5] The binding of growth factors to their receptors initiates a cascade that leads to the activation of transcription factors that promote the expression of genes involved in cell growth, including TOR. In plants, the hormone auxin has been shown to activate TOR signaling.[6]

Epigenetic Regulation

Epigenetic modifications play a crucial role in modulating gene expression. In the context of TOR upregulation, histone acetylation is a key mechanism.[7] Acetylation of histones, particularly H3 and H4, at the TOR gene promoter leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression.[7][8] The TOR pathway itself can influence histone acetylation to control the expression of other genes, such as those encoding ribosomal proteins.[7]

Downregulation of TOR Gene Expression

Conversely, TOR gene expression is downregulated in response to catabolic signals like nutrient deprivation, cellular stress, and the presence of specific microRNAs.

Transcriptional Repression

Nutrient limitation, such as nitrogen or amino acid starvation, leads to the downregulation of TOR signaling and can also affect TOR gene expression.[9][10][11] In yeast, starvation for glutamine, a key nitrogen source, affects a subset of TOR-controlled transcription factors.[10] Rapamycin, an inhibitor of the TORC1 complex, has been shown to induce widespread transcriptional changes, including the repression of genes involved in ribosome biogenesis and the induction of genes related to nitrogen catabolite repression.[12][13][14] In plants, sulfate (B86663) limitation leads to the downregulation of TOR in shoots.[15]

Epigenetic Silencing

Just as epigenetic modifications can upregulate TOR expression, they can also mediate its silencing. Histone deacetylation, the removal of acetyl groups from histones, results in a more condensed chromatin structure, which represses transcription.[8] The TOR pathway can influence the activity of histone deacetylases (HDACs) to regulate the expression of other genes.[8] In plants, TOR has been shown to repress stress responses through the global regulation of H3K27 trimethylation, a repressive histone mark.[16]

Post-transcriptional Regulation by microRNAs (miRNAs)

MicroRNAs are small non-coding RNAs that regulate gene expression at the post-transcriptional level by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression.[17][18] Several miRNAs have been identified that target TOR mRNA and downregulate its expression.

-

miR-99a and miR-100: These miRNAs have been shown to directly regulate the expression of mTOR by binding to its 3'-UTR.[17]

-

miR-96, miR-557, and miR-3182: These miRNAs have been implicated in the regulation of mTOR and its downstream target S6K1 in triple-negative breast cancer.[19] Downregulation of these miRNAs was associated with an upregulation of their target mRNAs.[19]

-

Other miRNAs: Various other miRNAs, such as miR-19a/b and miR-130a/b, have been shown to inhibit mTORC1 by targeting key genes within the pathway.[5]

Quantitative Data on TOR Gene Expression

The following table summarizes quantitative data on the changes in TOR gene or related protein expression under various conditions.

| Condition | Organism/Cell Type | Change in Expression | Fold Change | Reference |

| TOR inhibition with AZD8055 | Arabidopsis thaliana | Downregulation of SAUR-like auxin-responsive protein family genes | Up to 451.94-fold decrease | [20] |

| TOR inhibition with AZD8055 | Arabidopsis thaliana | Upregulation of a TRAF-like family protein gene | 396.18-fold increase | [20] |

| TOR inhibition | Cotton | Downregulation of specific lncRNAs | 0.2 to 0.4-fold of control | [21] |

| TOR inhibition | Cotton | Upregulation of lncRNA target genes | Not specified | [21] |

| Rapamycin treatment | Yeast | Changes in protein abundance of 115 proteins | Not specified | [14] |

| Rapamycin treatment | Yeast | mRNA level changes for 37 of the 115 proteins | ≥ 2-fold change | [14] |

| Nitrogen limitation | Chlorella sorokiniana | Downregulation of all FAS complex members | Not specified | [9] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)-qPCR for TOR Promoter Analysis

This protocol is used to determine if a specific transcription factor binds to the promoter region of the TOR gene.

1. Cell Crosslinking and Lysis:

-

Treat cells with formaldehyde (B43269) to crosslink proteins to DNA.[22]

-

Quench the crosslinking reaction with glycine.[23]

-

Lyse the cells to release the chromatin.[22]

2. Chromatin Shearing:

-

Sonicate the chromatin to fragment the DNA into smaller pieces, typically between 150 and 900 bp.[23] This can also be achieved by enzymatic digestion with Micrococcal Nuclease.[23]

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.[24]

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.[24]

-

Wash the beads to remove non-specific binding.

4. Elution and Reverse Crosslinking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde crosslinks by heating the samples.[23]

-

Treat with proteinase K to digest the proteins.[23]

5. DNA Purification and qPCR:

-

Purify the DNA using a PCR purification kit.[23]

-

Perform quantitative real-time PCR (qPCR) using primers designed to amplify the specific region of the TOR promoter where the transcription factor is predicted to bind.[25]

-

Analyze the qPCR data to determine the enrichment of the target DNA sequence in the immunoprecipitated sample compared to a negative control (e.g., an IgG antibody).[26]

Luciferase Reporter Assay for TOR Promoter Activity

This assay measures the transcriptional activity of the TOR gene promoter in response to different stimuli.[27]

1. Plasmid Construction:

-

Clone the promoter region of the TOR gene into a luciferase reporter vector, upstream of the luciferase gene.

2. Cell Transfection:

-

Transfect the constructed plasmid into the desired cell line.[27]

-

Co-transfect a second plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency (Dual-Luciferase Reporter Assay).[27][28]

3. Cell Treatment:

-

Treat the transfected cells with the stimuli of interest (e.g., growth factors, nutrient-deprived media, small molecule inhibitors).[29]

4. Cell Lysis and Luminescence Measurement:

-

After the desired incubation period, lyse the cells using a passive lysis buffer.[30][31]

-

Add the luciferase substrate to the cell lysate.[27]

-

Measure the luminescence produced by the firefly luciferase using a luminometer.[30]

-

If using a dual-luciferase system, add the Stop & Glo® Reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure its luminescence.[31]

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in promoter activity in the treated samples compared to the untreated control.[31]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Growth factor-mediated upregulation of TOR gene expression.

Caption: Downregulation of TOR expression by microRNAs.

Caption: Experimental workflow for ChIP-qPCR.

Caption: Experimental workflow for Luciferase Reporter Assay.

Conclusion

The expression of the TOR gene is subject to a complex and multi-layered regulatory network that is essential for maintaining cellular homeostasis. Upregulation is typically associated with anabolic conditions mediated by growth factors and nutrient sufficiency, involving transcriptional activation and favorable epigenetic landscapes. Conversely, downregulation is triggered by cellular stress and nutrient deprivation, employing transcriptional repression, epigenetic silencing, and post-transcriptional control by microRNAs. A thorough understanding of these regulatory mechanisms is paramount for researchers in cell biology and is of significant interest to drug development professionals seeking to modulate TOR signaling in diseases such as cancer, metabolic disorders, and age-related pathologies. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for further investigation into the intricate regulation of this master controller of cell growth.

References

- 1. Nuclear Functions of TOR: Impact on Transcription and the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling by Target of Rapamycin Proteins in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. The Tor Pathway Regulates Gene Expression by Linking Nutrient Sensing to Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional and Epigenetic Regulation by the Mechanistic Target of Rapamycin Complex 1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrogen starvation leads to TOR kinase-mediated downregulation of fatty acid synthesis in the algae Chlorella sorokiniana and Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Five Conditions Commonly Used to Down-regulate Tor Complex 1 Generate Different Physiological Situations Exhibiting Distinct Requirements and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] The TOR signaling cascade regulates gene expression in response to nutrients. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. The plant TOR kinase tunes autophagy and meristem activity for nutrient stress-induced developmental plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Regulation of IGF - mTOR signalling by miRNA in childhood adrenocortical tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miRNAs in the regulation of mTOR signaling and host immune responses: The case of Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of miRNAs Targeting mTOR and S6K1 Genes of mTOR Signaling Pathway Including miR-96, miR-557, and miR-3182 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Expression profiling and functional analysis reveals that TOR is a key player in regulating photosynthesis and phytohormone signaling pathways in Arabidopsis [frontiersin.org]

- 21. Frontiers | Target of Rapamycin (TOR) Regulates the Expression of lncRNAs in Response to Abiotic Stresses in Cotton [frontiersin.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. protocols.io [protocols.io]

- 24. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. assets.fishersci.com [assets.fishersci.com]

- 26. researchgate.net [researchgate.net]

- 27. opentrons.com [opentrons.com]

- 28. assaygenie.com [assaygenie.com]

- 29. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 30. med.emory.edu [med.emory.edu]

- 31. benchchem.com [benchchem.com]

The Cornerstone of Cellular Growth: An In-depth Technical Guide to TOR Protein Structure and Functional Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Target of Rapamycin (B549165) (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a critical signaling nexus, TOR integrates a multitude of intracellular and extracellular cues, including nutrients, growth factors, and cellular energy status. Its dysregulation is implicated in a vast array of human diseases, most notably cancer, metabolic disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the TOR protein's intricate structure, its functional domains, and the key experimental methodologies used to elucidate its function.

TOR Protein Architecture: A Multi-Domain Scaffold

The TOR protein is a large, multi-domain protein that serves as the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The architecture of TOR is characterized by several conserved domains, each playing a crucial role in the protein's regulation, substrate recognition, and catalytic activity.[1][2]

Functional Domains of TOR

The primary structure of TOR can be dissected into five key functional domains:

-

HEAT Repeats: Located at the N-terminus, the Huntingtin, Elongation factor 3, protein phosphatase 2A (PP2A), and TOR1 (HEAT) repeats are tandemly arranged alpha-helical structures that function as a flexible scaffold for protein-protein interactions.[1][3] These repeats are essential for the overall architecture of the mTOR complexes and mediate interactions with other complex components. In mTORC1, the HEAT repeats provide a platform for the binding of Raptor, while in mTORC2, they are involved in interactions with Rictor.[4][5]

-

FAT (FRAP, ATM, and TRRAP) Domain: This large domain, composed of α-solenoid structures, is crucial for the structural integrity of the TOR kinase.[5][6] It forms a C-shaped clamp that envelops the kinase domain, and this interaction is critical for maintaining the active conformation of the kinase.[4][7] Mutations within the FAT domain can lead to the hyperactivation of both mTORC1 and mTORC2, highlighting its role in regulating kinase activity.[6]

-

FRB (FKBP12-Rapamycin Binding) Domain: The FRB domain is a relatively small domain that is the binding site for the complex of the immunophilin FKBP12 and the macrolide antibiotic rapamycin.[8][9][10] This interaction allosterically inhibits the activity of mTORC1.[11] While mTORC2 is largely considered rapamycin-insensitive in the short term, the FRB domain in mTORC2 is occluded by the Rictor subunit, preventing rapamycin-FKBP12 binding.[12][13][14] The FRB domain also plays a role in substrate recognition by mTORC1.[11]

-

Kinase Domain (KD): This catalytic domain is responsible for the serine/threonine kinase activity of TOR.[7][15] It shares structural homology with the phosphatidylinositol 3-kinase (PI3K) family. The kinase domain phosphorylates a wide range of downstream substrates, thereby controlling numerous cellular processes.[16] The substrate specificity of the kinase domain is determined by the unique components of mTORC1 and mTORC2, such as Raptor and Rictor, respectively.[13][14]

-

FATC (FAT C-terminal) Domain: Located at the extreme C-terminus, the FATC domain is a short, highly conserved region essential for TOR kinase activity.[8][17] It plays a critical role in positioning key catalytic residues within the kinase domain and is involved in maintaining the overall structural stability of the TOR protein.[8] The redox state of conserved cysteine residues within the FATC domain can influence TOR stability and signaling.[8][17]

The mTOR Complexes: mTORC1 and mTORC2

TOR exerts its diverse functions through its assembly into two distinct multi-protein complexes, mTORC1 and mTORC2. These complexes share the core TOR kinase and the mLST8 subunit but are defined by their unique components, which dictate their upstream regulation, substrate specificity, and cellular functions.[9][18][19][20]

| Component | mTORC1 | mTORC2 |

| Core | TOR, mLST8 | TOR, mLST8 |

| Complex-Specific | Raptor, PRAS40 | Rictor, mSin1, Protor1/2 |

| Inhibitory | Deptor | Deptor |

Quantitative Data Summary

| Complex/Component | Molecular Weight (approx. kDa) | Structural Resolution (Cryo-EM) |

| mTOR | 289 | - |

| mTORC1 (dimer) | ~1,000 | 3.2 Å, 4.4 Å, 5.9 Å |

| mTORC2 (dimer) | ~1,000 | 3.2 Å, 4.9 Å |

| Raptor | 150 | - |

| Rictor | 200 | - |

| mLST8 | 36 | - |

| mSin1 | 54 | - |

| PRAS40 | 40 | - |

| Deptor | 46 | - |

Data compiled from various structural studies.[18][21]

Signaling Pathways

The mTOR signaling network is a complex web of upstream regulators and downstream effectors that fine-tune cellular responses to environmental cues.

mTORC1 Signaling Pathway

mTORC1 is a master regulator of cell growth and proliferation, primarily by promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[9][22]

Caption: mTORC1 Signaling Pathway.

mTORC2 Signaling Pathway

mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization.[18][19][20][21]

Caption: mTORC2 Signaling Pathway.

Experimental Protocols

Elucidating the complex biology of TOR has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation of mTOR Complexes

This protocol describes the isolation of mTORC1 and mTORC2 from mammalian cells.

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer)

-

Protease and phosphatase inhibitor cocktails

-

Antibodies specific to mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) components

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Culture and treat mammalian cells as required for the experiment.

-

Lyse the cells on ice using a mild lysis buffer (e.g., containing 0.3% CHAPS) supplemented with protease and phosphatase inhibitors to maintain complex integrity.[13][23]

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Incubate the cleared lysate with an antibody specific to a unique component of the desired mTOR complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) for 1-2 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated complex from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

Analyze the eluted proteins by Western blotting to confirm the presence of the expected complex components.

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1 using a recombinant substrate.[23][24]

Materials:

-

Immunoprecipitated mTORC1 (as prepared above)

-

Kinase assay buffer (containing MgCl2 and ATP)

-

Recombinant substrate (e.g., GST-4E-BP1)

-

SDS-PAGE and Western blotting reagents

-

Phospho-specific antibody against the substrate

Procedure:

-

Perform immunoprecipitation of mTORC1 as described above.

-

Wash the immunoprecipitated mTORC1 beads with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing a known concentration of recombinant substrate (e.g., 1 µg of GST-4E-BP1).

-

Initiate the kinase reaction by adding ATP to a final concentration of 200-500 µM.[23]

-

Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody that recognizes the mTORC1-mediated phosphorylation site on the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[14][25]

Materials:

-

Yeast strains (e.g., AH109, Y187)

-

Bait vector (e.g., pGBKT7)

-

Prey library in a suitable vector (e.g., pGADT7)

-

Yeast transformation reagents (e.g., PEG/LiAc)

-

Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal for colorimetric screening

Procedure:

-

Bait Construction: Clone the cDNA of the protein of interest (e.g., a specific domain of mTOR) into the bait vector to create a fusion with a DNA-binding domain (DBD).

-

Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and confirm that the bait protein is expressed and does not auto-activate the reporter genes. This is done by plating on selective media lacking histidine and adenine (B156593) and checking for growth, and by performing a β-galactosidase assay.

-

Library Transformation: Transform a prey cDNA library (fused to a transcriptional activation domain, AD) into a yeast strain of the opposite mating type (e.g., Y187).

-

Mating: Mate the bait-expressing yeast strain with the prey library-expressing yeast strain. Diploid yeast cells containing both bait and prey plasmids will be selected on medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu).

-

Interaction Screening: Plate the diploid yeast on highly selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for interactions. Only yeast cells where the bait and prey proteins interact will be able to activate the reporter genes (HIS3, ADE2) and grow.

-

Confirmation and Identification: Isolate the prey plasmids from the positive colonies. Sequence the cDNA insert to identify the interacting protein. Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

Caption: Yeast Two-Hybrid Experimental Workflow.

Conclusion

The TOR protein stands as a paramount regulator of cellular physiology, with its intricate structure and multifaceted domains enabling it to orchestrate a complex signaling network. A thorough understanding of its architecture, the specific functions of its domains, and the dynamics of the mTORC1 and mTORC2 complexes is fundamental for researchers in basic science and is of paramount importance for the development of novel therapeutics targeting mTOR-related pathologies. The experimental methodologies detailed herein provide a robust framework for the continued investigation of this critical cellular kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 3. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM insight into the structure of MTOR complex 1 and its interactions with Rheb and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The solution structure of the FATC domain of the protein kinase target of rapamycin suggests a role for redox-dependent structural and cellular stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mTORC1 - Wikipedia [en.wikipedia.org]

- 10. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. escholarship.org [escholarship.org]

- 15. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 16. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Basis for the Association of the Redox-sensitive Target of Rapamycin FATC Domain with Membrane-mimetic Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 20. Regulation of mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mTORC2 - Wikipedia [en.wikipedia.org]

- 22. assaygenie.com [assaygenie.com]

- 23. mTOR complex 2 signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of mTORC1 and its impact on gene expression at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Bedrock of Cellular Growth: A Technical Guide to the Conserved TOR Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Target of Rapamycin (B549165) (TOR) signaling pathway is a master regulator of cell growth, proliferation, and metabolism, exquisitely conserved across the eukaryotic domain. From unicellular yeast to complex mammals and plants, the core components and logic of this critical network have been maintained, underscoring its fundamental importance in cellular life. This guide provides a detailed examination of the evolutionary conservation of the TOR pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its architecture.

The Ancient Core: TOR Complexes 1 and 2

The TOR kinase, a large serine/threonine kinase from the phosphatidylinositol 3-kinase-related kinase (PIKK) family, operates within two distinct, evolutionarily conserved multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[1][2]

-

TORC1 , the rapamycin-sensitive complex, is a central processor of nutrient and growth factor signals.[3] Its primary function is to stimulate anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4]

-

TORC2 , which is largely insensitive to acute rapamycin treatment, regulates spatial aspects of cell growth, including cytoskeletal organization and cell polarity.[5]

The core components of these complexes are highly conserved across species, demonstrating a shared ancestry and fundamental role.

Data Presentation: Conservation of Core TORC Components

The remarkable conservation of the TOR pathway is evident in the high degree of sequence identity among its core protein components across diverse eukaryotic species. The following table summarizes the pairwise protein sequence identity of key TORC1 and TORC2 subunits, highlighting the evolutionary relationships between yeast, fruit flies, plants, and humans.

| Protein Component | Organism Comparison | Sequence Identity (%) |

| TOR (Kinase) | H. sapiens vs. D. melanogaster | 60.1% |

| H. sapiens vs. S. cerevisiae (TOR1) | 45.8% | |

| H. sapiens vs. A. thaliana | 46.5% | |

| Raptor (TORC1) | H. sapiens vs. D. melanogaster | 52.8% |

| H. sapiens vs. S. cerevisiae (Kog1) | 33.1% | |

| H. sapiens vs. A. thaliana | 33.7% | |

| LST8 (TORC1/2) | H. sapiens vs. D. melanogaster | 87.5% |

| H. sapiens vs. S. cerevisiae | 71.5% | |

| H. sapiens vs. A. thaliana | 70.8% | |

| Rictor (TORC2) | H. sapiens vs. D. melanogaster | 40.2% |

| H. sapiens vs. S. cerevisiae (Avo3) | 26.5% | |

| H. sapiens vs. A. thaliana | Not Conserved |

Note: Sequence identities were calculated via pairwise alignment using the Needle tool (EMBOSS). Representative protein sequences were obtained from UniProt. S. cerevisiae has two TOR paralogs (TOR1 and TOR2); TOR1 is presented for comparison. A. thaliana and other land plants lack a clear Rictor ortholog and the TORC2 complex.[6]

Conserved Signaling Logic: Upstream Regulators and Downstream Effectors

The TOR pathway integrates a multitude of environmental and intracellular cues. The mechanisms for sensing these signals and the subsequent downstream cellular responses are also highly conserved.

Upstream Regulation

TORC1 activity is famously modulated by nutrients (especially amino acids), growth factors (like insulin), and cellular energy status.

-

Amino Acid Sensing: The Rag GTPases are key mediators of amino acid signals to TORC1. This regulatory module is conserved from yeast (where they are called Gtr1/Gtr2) to mammals, recruiting TORC1 to the lysosomal (or vacuolar in yeast) surface for activation.[3][6]

-

Growth Factor Signaling: In multicellular organisms, growth factor signaling, typically through the PI3K-Akt pathway, is a critical input. Akt can inhibit the Tuberous Sclerosis Complex (TSC), a negative regulator of the small GTPase Rheb, which is a direct and potent activator of TORC1.[7] While the TSC complex and Rheb are conserved, their regulation by upstream growth factors represents an evolutionary addition in metazoans.[4]

Downstream Effectors

Once active, TORC1 phosphorylates a suite of downstream targets to orchestrate cell growth.

-

Protein Synthesis: The most well-characterized and conserved function of TORC1 is the promotion of protein synthesis. This is achieved through the phosphorylation and activation of S6 Kinase (S6K) and the phosphorylation and inhibition of the eukaryotic initiation factor 4E-binding proteins (4E-BPs).[8] These effectors are central to ribosome biogenesis and mRNA translation and are conserved from flies to humans.

-

Autophagy: TORC1 negatively regulates autophagy, a cellular recycling process, by phosphorylating and inhibiting the ULK1/Atg1 kinase complex. This prevents the cell from entering a catabolic state when growth conditions are favorable.

The diagrams below illustrate the conserved architecture of the TOR signaling network.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Control of amino acid permease sorting in the late secretory pathway of Saccharomyces cerevisiae by SEC13, LST4, LST7 and LST8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. genecards.org [genecards.org]

- 8. uniprot.org [uniprot.org]

The Spatial Symphony of Life: A Technical Guide to the Cellular Localization of TOR Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Target of Rapamycin (TOR) protein is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. TOR functions within two distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2). The subcellular localization of these complexes is a critical determinant of their activity and substrate specificity, adding a crucial layer of spatial regulation to their signaling outputs. Understanding where TOR complexes reside within the cell and the mechanisms that govern their localization is paramount for deciphering their physiological roles and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the cellular localization of TOR, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and workflows involved.

Subcellular Localization of TOR Complexes: A Tale of Two Complexes

The spatial segregation of TORC1 and TORC2 is a fundamental principle ensuring the specificity of their downstream signaling. While both complexes share the catalytic mTOR subunit, their unique components dictate their distinct subcellular distributions and, consequently, their different cellular functions.

TORC1: A Nutrient-Sensing Hub at the Lysosome and Beyond

TORC1 is renowned for its role in sensing nutrient availability, particularly amino acids. Its localization is dynamic and tightly regulated.

-

Lysosome/Vacuole: The most well-characterized location for active TORC1 is the lysosomal surface in mammalian cells and the vacuolar membrane in yeast.[1][2][3][4][5][6] This localization is crucial for its activation. In the presence of amino acids, the Rag GTPases recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb-GTP.[1][7][8][9][10]

-

Cytoplasm: In the absence of amino acids, mTORC1 is found in the cytoplasm.[1]

-

Other Reported Locations: Studies have also reported the presence of mTORC1 at other subcellular compartments, including the nucleus, mitochondria, and peroxisomes, suggesting that it may have location-specific functions.[1][10][11][12] For example, at the peroxisome, mTORC1 might sense hydrogen peroxide generated by the organelle.[1]

TORC2: A Regulator of the Actin Cytoskeleton and Cell Survival with Diverse Addresses

The localization of TORC2 is more varied and, in some aspects, less clearly defined than that of TORC1.[1]

-

Plasma Membrane: In yeast, TORC2 is predominantly found at the plasma membrane in distinct domains termed Membrane Compartments Containing TORC2 (MCTs).[2][3][13] This localization is essential for its function in regulating cell polarity and actin organization.[2][3] In mammalian cells, a pool of mTORC2 is also present at the plasma membrane.[13][14]

-

Mitochondria-Associated Membranes (MAM): In mammalian cells, mTORC2 has been shown to localize to the MAM, a subdomain of the endoplasmic reticulum that is in close contact with mitochondria.[1]

-

Ribosomes and Endosomes: mTORC2 activity has also been associated with ribosomes and a subpopulation of endosomal vesicles.[14]

-

Nucleus: Some studies have also reported the presence of mTORC2 in the nucleus.[10]

Quantitative Distribution of TOR Protein

While precise quantitative data on the subcellular distribution of TOR is challenging to obtain and can vary between cell types and conditions, subcellular fractionation studies provide valuable insights into its relative abundance in different cellular compartments.

| Cellular Fraction | TORC1 Abundance (Relative) | TORC2 Abundance (Relative) | Key References |

| Lysosomal/Vacuolar Fraction | High (especially under nutrient-replete conditions) | Low | [1],[2],[3] |

| Cytoplasmic Fraction | High (especially under nutrient-starved conditions) | Moderate | [1],[15] |

| Plasma Membrane Fraction | Low | High (especially in yeast) | [15],[2],[3] |

| Mitochondrial/MAM Fraction | Present | Present | [1],[14],[10] |

| Nuclear Fraction | Present | Present | [15],[11],[10] |

| Microsomal/Endomembrane Fraction | Present | Present | [16],[14] |

Note: This table represents a qualitative summary of findings from multiple studies. The exact quantitative distribution can be influenced by the specific cell type, metabolic state, and the fractionation protocol used.

Signaling Pathways and Localization Dynamics

The subcellular localization of TOR complexes is not static but is dynamically regulated by upstream signals, which in turn dictates downstream signaling events.

mTORC1 Signaling Pathway and Localization

Amino acids and growth factors are the primary upstream regulators of mTORC1 localization and activity.

Caption: mTORC1 is recruited to the lysosome by Rag GTPases in response to amino acids.

mTORC2 Signaling Pathway and Localization